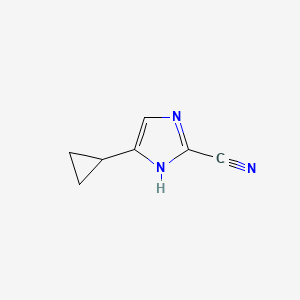

2-Cyano-4-cyclopropyl-1H-imidazole

Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which feature a ring structure containing at least two different elements, are fundamental to the development of a vast array of functional molecules. Among these, nitrogen-containing heterocycles like imidazole (B134444) are of paramount importance. The strategic incorporation of various functional groups onto the imidazole scaffold allows for the fine-tuning of a molecule's chemical and biological properties.

Overview of Imidazole Scaffold Relevance in Academic Research

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. chemenu.comalfachem.cn Its five-membered ring containing two nitrogen atoms is electronically rich, enabling it to readily interact with a variety of biological targets such as enzymes and receptors. chemenu.com This inherent reactivity and binding capability have made imidazole derivatives the subject of intense academic and industrial research, leading to the discovery of compounds with a wide range of therapeutic applications, including antifungal, anti-inflammatory, and anticancer properties. alfachem.cn

Structural Features and Their Fundamental Research Implications

The chemical architecture of 2-Cyano-4-cyclopropyl-1H-imidazole is notable for two key features: the cyano group (-C≡N) and the cyclopropyl (B3062369) ring. The electron-withdrawing nature of the cyano group significantly influences the electronic properties of the imidazole ring.

The cyclopropyl group, a three-membered carbon ring, is a valuable addition in molecular design. It introduces a degree of conformational rigidity and can enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. This small, strained ring system can also impact a molecule's lipophilicity and binding affinity to target proteins. The combination of these structural elements makes this compound a molecule with a specific and useful reactivity profile, particularly as a precursor in multi-step synthetic pathways.

Chemical Properties and Synthesis

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| CAS Number | 120118-65-2 |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | 4-cyclopropyl-1H-imidazole-2-carbonitrile |

This data is compiled from publicly available chemical databases.

The synthesis of 2-cyanoimidazole derivatives is a topic of interest in several patents, often highlighting their role as key intermediates. For instance, processes have been developed for the preparation of 2-cyanoimidazole compounds that serve as precursors to fungicides. These synthetic routes often involve the dehydration of an aldoxime precursor to form the cyano group. While specific details for the industrial-scale synthesis of this compound are proprietary, the general principles of imidazole and cyano-group chemistry apply.

Research Applications and Findings

The primary documented application of this compound is as a synthetic intermediate. Its structural components make it a valuable building block for creating more complex molecules with potential biological activity.

Patents have disclosed the use of related 2-cyanoimidazole compounds in the preparation of agrochemicals, particularly fungicides. This suggests that this compound is likely utilized in the synthesis of active ingredients for crop protection. The cyclopropyl moiety, in particular, is known to contribute to the efficacy and metabolic stability of certain pesticides.

While detailed biological activity studies on this compound itself are not widely published in academic literature, its role as a precursor implies that the final products derived from it are the primary focus of biological evaluation. The research, therefore, centers on its utility in facilitating the assembly of these more complex and functionally active molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1H-imidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKADWYKAGIPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Cyano-4-cyclopropyl-1H-imidazole

The synthesis of this compound can be approached by forming the imidazole (B134444) ring first, followed by cyanation, or by constructing the ring with the cyano group already incorporated.

A fundamental step towards synthesizing the target molecule is the creation of the 4-cyclopropyl-1H-imidazole core. A well-documented method for this is the reaction of an α-haloketone with an amidine source. Specifically, 4-cyclopropyl-1H-imidazole can be synthesized from 2-bromo-1-cyclopropylethanone (B104821) and formamidine (B1211174) acetate. chemicalbook.com This reaction, a variation of the Debus imidazole synthesis, provides the essential cyclopropyl-substituted imidazole precursor.

The reaction involves heating the precursors in a suitable high-boiling solvent, such as ethylene (B1197577) glycol. Following the reaction, a standard aqueous workup and pH adjustment facilitate the isolation of the product. chemicalbook.com

Table 1: Synthesis of 4-cyclopropyl-1H-imidazole Precursor

| Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference |

|---|

While the initial cyclization can be performed thermally, modern synthetic chemistry often employs catalytic methods to improve efficiency and yield. The broader field of imidazole synthesis has seen the application of various catalysts, including those based on copper and nickel, often in multicomponent reactions that form the ring in a single step. researchgate.netderpharmachemica.com For instance, copper-catalyzed multicomponent reactions using aldehydes, dicarbonyl compounds, and an ammonia (B1221849) source are common. derpharmachemica.com

In the context of this compound, a catalytic approach could be applied to the cyanation of the 4-cyclopropyl-1H-imidazole precursor. Palladium-catalyzed cyanation reactions, for example, are a known method for introducing cyano groups onto heterocyclic rings, often using sources like zinc(II) cyanide. researchgate.net Optimization of such a reaction would involve screening catalysts, ligands, cyanide sources, and solvents to achieve high regioselectivity and yield for the C-2 position of the imidazole ring.

Significant advancements in efficiency are offered by one-pot or single-step synthetic processes. For 2-cyanoimidazoles, a notable one-step method involves the direct reaction of an α-amino ketone with a cyanating agent. google.com A patent describes the synthesis of 2-cyano-4-(p-tolyl)imidazole (B8301561) from 2-amino-4'-methylacetophenone hydrochloride and cyanogen (B1215507) in the presence of pyridine. google.com

This approach avoids the isolation of the intermediate imidazole. By analogy, 2-amino-1-cyclopropylethanone could serve as a key starting material, which upon reaction with cyanogen, would directly yield this compound. Such multicomponent or domino reactions represent a more atom-economical and efficient route to the target compound. google.comasianpubs.org

Functional Group Interconversions and Derivatization of this compound

Once synthesized, the title compound can undergo further chemical modifications at the cyano group or the imidazole ring itself.

The imidazole ring is susceptible to oxidation, most commonly leading to the formation of imidazole N-oxides. nih.govnih.gov This transformation is typically achieved by treating the imidazole with an oxidizing agent like hydrogen peroxide or a peroxy acid. The resulting N-oxides are versatile intermediates themselves, enabling further functionalization at various positions on the imidazole ring. nih.govresearchgate.net For example, functionalization of imidazole N-oxides can occur at the C-2, C-4, or C-5 positions depending on the reagents and conditions used. nih.govnih.gov

Another, more destructive, oxidation process can occur under photo-oxidative conditions, particularly for derivatives like 2,4,5-triphenylimidazole (B1675074) (lophine). rsc.org This reaction, which can be accelerated in the presence of oxygen and UV light, leads to the cleavage of the imidazole ring. While not a synthetic derivatization, it represents a potential pathway for degradation.

The 2-cyano group of this compound is a key handle for derivatization, with its reduction to a primary amine being a primary example. This transformation converts the nitrile into an aminomethyl group, yielding (4-cyclopropyl-1H-imidazol-2-yl)methanamine. This reaction significantly alters the compound's basicity and polarity.

This reduction is a standard procedure in organic synthesis and can be accomplished using a variety of reducing agents. The choice of reagent can depend on the desired reaction conditions and tolerance of other functional groups.

Table 2: Common Reagents for Reduction of Nitrile to Primary Amine

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | A powerful, non-selective reducing agent. |

| Catalytic Hydrogenation (H₂) | H₂ gas, Metal catalyst (e.g., PtO₂, Raney Ni, Pd/C) | Can be performed under various pressures and temperatures; potentially greener. prepchem.com |

This conversion to the 2-aminomethyl derivative is a crucial step for building more complex molecules, for example, in the synthesis of ligands or as building blocks for pharmacologically active agents. prepchem.comnih.gov

Regioselectivity and Stereoselectivity in Synthetic Pathways

Controlling the regiochemistry and stereochemistry during the synthesis of substituted imidazoles is crucial for obtaining the desired isomer.

Regioselectivity: The synthesis of imidazoles often involves the condensation of several components, and the final substitution pattern depends on the nature of the reactants and the reaction conditions. For example, the synthesis of 1,4-disubstituted imidazoles has been achieved with complete regioselectivity through a sequence involving a double aminomethylenation of a glycine (B1666218) derivative. nih.gov The regioselective synthesis of 1,2,4-trisubstituted imidazoles can be accomplished via a base-mediated domino reaction of an amidine with phenacyl bromide. tandfonline.comtandfonline.com The electronic properties of substituents on the reactants play a significant role in directing the cyclization and subsequent functionalization steps. nih.govtandfonline.comyoutube.com For instance, in palladium-catalyzed arylation of imidazoles, the C5-position is generally the most reactive towards electrophilic substitution, while the C2-position is favored under different catalytic conditions. nih.gov

Stereoselectivity: Stereoselectivity becomes important when chiral centers are present or introduced, particularly in relation to the cyclopropyl (B3062369) group. Cyclopropanation reactions of alkenes are often stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. acs.orgacs.orgunl.ptresearchgate.netmasterorganicchemistry.com For example, the Simmons-Smith reaction is known to be stereospecific. acs.orgunl.pt Therefore, to synthesize an enantiomerically pure 4-cyclopropyl-imidazole, one would likely need to start with a chiral precursor or employ an asymmetric cyclopropanation method. The directing effect of functional groups, such as hydroxyl groups, can be used to achieve high diastereoselectivity in cyclopropanation reactions. acs.orgunl.pt

Advanced Synthetic Techniques and Scalability Considerations

Modern synthetic methods aim to improve efficiency, reduce reaction times, and allow for large-scale production.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions with fewer side products compared to conventional heating methods. derpharmachemica.comorientjchem.orgrasayanjournal.co.inniscpr.res.in The synthesis of various substituted imidazoles has been successfully achieved using microwave technology. derpharmachemica.comrasayanjournal.co.inniscpr.res.in These methods often involve solvent-free conditions or the use of environmentally benign solvents, aligning with the principles of green chemistry. orientjchem.orgrasayanjournal.co.in For example, one-pot multicomponent reactions to form highly substituted imidazoles can be performed efficiently under microwave irradiation. niscpr.res.in This technique is advantageous for the rapid synthesis of libraries of imidazole derivatives for screening purposes. orientjchem.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | Several hours | Moderate | Reflux, various solvents | niscpr.res.in |

| Microwave Irradiation | Minutes | Often higher | Solvent-free or minimal solvent | orientjchem.orgniscpr.res.in |

This table is interactive. Click on the headers to sort.

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, and efficiency. For imidazole-based active pharmaceutical ingredients, developing scalable synthetic routes is a key focus of process chemistry. This involves using readily available and inexpensive starting materials, minimizing the number of synthetic steps, and avoiding hazardous reagents or purification methods like chromatography.

One-pot or telescoped syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are highly desirable for improving process efficiency. nih.gov For example, the synthesis of N-substituted imidazole derivatives can be achieved in a one-pot manner by reacting imidazole with ethyl chloroacetate (B1199739) followed by amination. nih.gov The choice of catalysts, solvents, and reaction conditions must be carefully evaluated to maximize yield and purity while minimizing waste and ensuring a safe process on a multikilogram scale.

Comparative Analysis of Synthetic Strategies for Related Cyano-Imidazoles and Cyclopropyl-Imidazoles

Several synthetic strategies exist for the preparation of cyano- and cyclopropyl-substituted imidazoles, each with its own advantages and limitations.

For Cyano-Imidazoles:

From Imidazole N-Oxides: The reaction of imidazole N-oxides with trimethylsilyl (B98337) cyanide is a method to produce 2-, 4-, and 5-cyanoimidazoles. nih.gov The regioselectivity can be controlled by adjusting reaction temperature and solvent polarity, allowing for the selective synthesis of each isomer. nih.gov

From Amidines: 5-Amino-4-cyanoimidazoles can be synthesized from the cyclization of amidine derivatives. The choice of base can selectively lead to either the cyanoimidazole or a formimidoylimidazole precursor. researchgate.net

Multicomponent Reactions: One-pot multicomponent reactions are an efficient way to construct highly substituted imidazoles. organic-chemistry.orgresearchgate.netresearchgate.net For instance, the reaction of an α-azido chalcone, an aldehyde, and an aniline (B41778) in the presence of a catalyst can yield 1,2,5-trisubstituted imidazoles. organic-chemistry.org

For Cyclopropyl-Imidazoles:

From Cyclopropyl Building Blocks: A common approach is to use a starting material that already contains the cyclopropyl ring. For example, the reaction of a cyclopropyl-containing ketone with other reagents can be used to construct the imidazole ring.

Cyclopropanation of Alkenyl-Imidazoles: An alternative is to first synthesize an alkenyl-imidazole and then perform a cyclopropanation reaction on the double bond. Methods like the Simmons-Smith reaction or reactions involving carbenes can be employed for this purpose. masterorganicchemistry.com

Comparative Overview:

Methods starting from pre-functionalized rings or building blocks (like N-oxides or cyclopropyl ketones) offer good control over regiochemistry. Multicomponent reactions provide a rapid and atom-economical route to complex imidazoles but may sometimes yield mixtures of products. Microwave-assisted synthesis offers significant advantages in terms of speed and efficiency for many of these methods. For industrial applications, one-pot syntheses and routes utilizing inexpensive, readily available starting materials are preferred.

Chemical Reactivity and Mechanistic Investigations

Electronic Effects and Reactivity Profile of the Cyano Moiety

The potent electron-withdrawing nature of the cyano group significantly influences the electronic landscape of the imidazole (B134444) ring, particularly at the C2 position where it is attached. This makes the C2 carbon electron-deficient and a prime target for nucleophilic attack. youtube.com The influence of the cyano group extends to its participation in non-covalent interactions, which can be crucial for molecular recognition and assembly.

The C2 position of the imidazole ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. youtube.com The addition of a cyano group at this position further enhances this deficiency, making it highly susceptible to nucleophilic substitution reactions. Research on analogous 2-cyano-heterocyclic systems demonstrates that the cyano group can act as a leaving group, being displaced by various nucleophiles. For instance, in studies on 2‐cyano‐3‐nitroimidazo[1,2‐a]pyridine, the 2-cyano group was successfully substituted by nitrogen and oxygen nucleophiles. researchgate.net This suggests a similar transformative potential for 2-Cyano-4-cyclopropyl-1H-imidazole, where the cyano moiety can be replaced to introduce a variety of other functional groups.

The reactivity of cyano-substituted heterocyclic cations towards nucleophiles is well-documented. The electron-withdrawing cyano group has been shown to significantly increase the reactivity of pyridinium (B92312) ions toward nucleophilic substitution. rsc.org In the context of imidazoles, nucleophilic attack is generally favored at the C2 carbon. youtube.com This provides a reliable pathway for the functionalization of the imidazole core at this specific position.

Table 1: Nucleophilic Substitution Tendencies at the C2 Position of Cyano-Imidazoles

| Nucleophile Type | Reactivity Outcome | Supporting Evidence |

|---|---|---|

| Nitrogen (e.g., alkylamines) | Substitution of the cyano group | Observed in analogous imidazo[1,2-a]pyridine (B132010) systems. researchgate.net |

| Oxygen (e.g., alkoxides) | Substitution of the cyano group | Documented in reactions with 2-cyano-nitroimidazo[1,2-a]pyridine. researchgate.net |

| Sulfur (e.g., thiols) | Can lead to substitution of other groups | In some systems, sulfur nucleophiles preferentially displace other substituents like nitro groups. researchgate.net |

The nitrogen atom of the cyano group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. nih.gov This capability is crucial in the formation of supramolecular structures and in interactions with biological macromolecules. nih.gov Studies on other N-unsubstituted imidazole derivatives have shown that the ability of the imidazole nitrogen to participate in hydrogen bonding is a key determinant of biological activity. nih.gov While the imidazole N-H can act as a hydrogen bond donor, the cyano group's nitrogen can simultaneously act as an acceptor, potentially leading to the formation of extended hydrogen-bonding networks or specific intramolecular interactions. nih.govrsc.org This dual role is a significant feature of the molecule's interaction profile.

Steric and Electronic Influences of the Cyclopropyl (B3062369) Substituent

The cyclopropyl group is more than just a simple alkyl substituent; its unique electronic structure and inherent ring strain impart significant and distinct reactivity to the parent molecule. goettingen-research-online.de

The three-membered ring of cyclopropane (B1198618) is characterized by significant angle strain, with C-C-C bond angles of 60°. stackexchange.com This strain energy can be released in chemical reactions, making the cyclopropane ring a "functional group" in its own right. goettingen-research-online.de The bonds within the ring have a high degree of p-character, behaving somewhat like a double bond. stackexchange.com This enables the ring to participate in reactions that involve ring-opening. Such strain-release is a well-established strategy for generating reactive intermediates. nih.gov For instance, the inherent strain can facilitate selective ring-opening reactions to form more complex acyclic structures. acs.org This reactivity means the cyclopropyl group in this compound is not inert and could be a site for further chemical transformations under specific conditions, such as oxidation or radical-mediated pathways. nih.govhyphadiscovery.com

Table 2: Comparative Properties of Substituents

| Property | Cyano Group (-CN) | Cyclopropyl Group |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing | σ-electron donating, capable of π-type conjugation/stabilization of adjacent cations. stackexchange.com |

| Primary Reactive Site | Carbon atom (susceptible to nucleophilic attack). youtube.com | C-C bonds (susceptible to strain-releasing ring-opening). nih.govacs.org |

| Role in H-Bonding | Acceptor. nih.gov | Generally considered non-polar/hydrophobic. |

| Impact on Stability | Activates ring for nucleophilic substitution. rsc.org | Can enhance metabolic stability by resisting oxidation. hyphadiscovery.com |

Elucidation of Reaction Mechanisms and Pathways

Understanding the reaction mechanisms for this compound involves considering the combined effects of its functional groups. For example, the synthesis of substituted imidazoles can be highly regioselective, with the reaction pathway being directed by the electronic nature of the substituents. acs.org

A probable reaction pathway for this compound involves nucleophilic aromatic substitution at the C2 position. The mechanism would likely involve the attack of a nucleophile on the electron-deficient C2 carbon, forming a tetrahedral intermediate (a Meisenheimer-like complex). The subsequent departure of the cyanide ion as the leaving group would then restore the aromaticity of the imidazole ring. The rate of this reaction would be significantly enhanced by the electron-withdrawing cyano group. rsc.org

Alternatively, reactions could be initiated at the cyclopropyl ring. Mechanisms involving single-electron transfer can lead to the formation of a radical cation, followed by the homolytic opening of the strained ring. nih.gov This would generate a radical intermediate that could engage in a variety of downstream reactions, such as cycloadditions. nih.gov The specific pathway would be highly dependent on the reaction conditions (e.g., thermal, photochemical, or redox-initiated). nih.gov Computational studies have proven valuable in elucidating such complex reaction pathways, predicting transition states, and explaining observed regioselectivity in imidazole synthesis. acs.org

Mechanistic Insights into Electrophilic Attack

There is currently no available research that specifically investigates the mechanism of electrophilic attack on this compound. Such studies would be crucial to determine the regioselectivity of the reaction, predict the most likely sites of electrophilic addition or substitution on the imidazole ring, and understand the influence of the electron-withdrawing cyano group and the sterically demanding cyclopropyl group on the reaction pathway.

Intermolecular Interactions and Self-Organization Phenomena in Imidazole Derivatives

The study of intermolecular interactions is fundamental to understanding the solid-state properties and self-assembly behavior of molecules. For imidazole derivatives, these interactions are often governed by hydrogen bonding, pi-stacking, and other non-covalent forces.

Research on other substituted imidazoles has highlighted the importance of cyano-cyano and other weak intermolecular interactions in determining their crystal packing. rsc.org The amphoteric nature of the imidazole ring allows it to act as both a hydrogen bond donor and acceptor, facilitating the formation of complex supramolecular architectures. nsf.gov However, without specific crystallographic or spectroscopic data for this compound, a detailed description of its specific intermolecular interactions and any resultant self-organization phenomena remains unelucidated.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to describe the distribution of electrons within a molecule, which governs its chemical behavior. These investigations are foundational to understanding the molecule's reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying DFT calculations, researchers can determine the optimized molecular geometry of 2-Cyano-4-cyclopropyl-1H-imidazole, identifying the most stable arrangement of its atoms in three-dimensional space. These calculations also yield a wealth of information about the molecule's electronic properties, forming the basis for further analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's propensity to undergo chemical reactions. A smaller gap generally suggests higher reactivity. For imidazole (B134444) derivatives, this gap is a significant parameter in assessing their potential as bioactive agents.

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies for Imidazole Derivatives (Note: Data for this compound is hypothetical and for illustrative purposes pending specific experimental or computational results.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound (Hypothetical) | -6.5 | -1.2 | 5.3 |

| Imidazole | -6.10 | 1.25 | 7.35 |

| 2-Nitroimidazole | -7.83 | -3.01 | 4.82 |

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding how the molecule will interact with other molecules, including biological targets. In the case of this compound, the nitrogen atoms of the imidazole ring and the cyano group are expected to be regions of negative electrostatic potential, while the hydrogen atom attached to the nitrogen in the imidazole ring would exhibit a positive potential.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) might bind to a larger molecule, such as a protein (receptor). These studies are fundamental in drug discovery and development.

Molecular docking simulations can predict the preferred orientation of this compound when it binds to the active site of a protein. These simulations calculate the binding affinity, providing a quantitative estimate of the strength of the interaction. By identifying key interactions, such as hydrogen bonds and hydrophobic interactions, researchers can understand the molecular basis of the compound's potential biological activity.

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a target. Conformational analysis of this compound would explore the different spatial arrangements of its atoms, particularly the rotation of the cyclopropyl (B3062369) group. This analysis helps in understanding any steric hindrance that might affect its binding to a receptor site. Assessing the flexibility and preferred conformations of the molecule is essential for designing more potent and selective analogs.

Spectroscopic Theoretical Simulations

Theoretical simulations are powerful tools for understanding the molecular properties of chemical compounds. In the case of this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict its vibrational spectra (IR and Raman) and to elucidate the energetic landscape of its different tautomeric forms. These simulations provide insights that complement and help interpret experimental data.

Vibrational Spectroscopy Analysis (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's chemical bonds. Theoretical calculations of vibrational frequencies and their corresponding intensities can aid in the assignment of experimental spectral bands to specific molecular motions.

For imidazole and its derivatives, characteristic vibrational modes include the N-H stretching, C-H stretching of the imidazole ring and the cyclopropyl group, the C≡N stretching of the cyano group, and various in-plane and out-of-plane bending and ring deformation modes. ijrar.org DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), have been shown to provide good agreement with experimental vibrational spectra for similar heterocyclic systems. nih.govnih.gov

The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical methods. The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule. nih.gov

Table 1: Theoretical Vibrational Frequencies and Assignments for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | ~3500-3300 | N-H stretching |

| ν(C-H)cyclopropyl | ~3100-3000 | C-H stretching of the cyclopropyl ring |

| ν(C-H)imidazole | ~3150-3100 | C-H stretching of the imidazole ring |

| ν(C≡N) | ~2250-2200 | Cyano group stretching |

| Ring Vibrations | ~1600-1300 | C=C and C=N stretching, ring deformations |

| δ(C-H) | ~1300-1000 | C-H in-plane bending |

| γ(C-H) | ~900-700 | C-H out-of-plane bending |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Precise frequencies would be obtained from specific DFT calculations for this compound.

Tautomerism and Prototropic Equilibria Studies

Tautomerism, the phenomenon of compounds existing as a mixture of readily interconvertible structural isomers, is a key feature of many heterocyclic molecules, including imidazoles. rsc.org For this compound, prototropic tautomerism involving the migration of a proton between the nitrogen atoms of the imidazole ring is of primary interest.

Substituent Effects on Tautomeric Preferences

The electronic nature of substituents on the imidazole ring plays a crucial role in dictating the preferred tautomeric form. nih.govorientjchem.org Electron-withdrawing groups, such as the cyano (–CN) group at the 2-position, and electron-donating or sterically demanding groups, like the cyclopropyl group at the 4-position, will influence the relative energies of the tautomers.

Computational studies on similar substituted heterocyclic systems have shown that the stability of tautomers is related to the nature of the substituents. orientjchem.org For instance, in substituted 1,2,4-triazoles, electron-donating groups tend to stabilize one tautomeric form, while electron-withdrawing groups favor another. researchgate.net The interplay between the electron-withdrawing cyano group and the cyclopropyl group in this compound will determine the energetic preference between the 1H- and 3H-tautomers.

Solvent Effects on Tautomeric Equilibria

The surrounding solvent environment can significantly impact the position of the tautomeric equilibrium. mdpi.comresearchgate.net Polar solvents tend to stabilize the more polar tautomer to a greater extent, thereby shifting the equilibrium. mdpi.com The polarizable continuum model (PCM) is a common computational method used to simulate the effects of different solvents on tautomeric stability. researchgate.net

Studies on analogous systems like nitropurines have demonstrated that increasing the polarity of the solvent can enhance intramolecular interactions and alter tautomeric preferences. nih.govmdpi.com For this compound, it is expected that the tautomer with the larger dipole moment will be preferentially stabilized in polar solvents. The change in relative stability can be quantified by calculating the tautomeric energies in the gas phase and in various solvents with different dielectric constants. nih.gov

Table 2: Illustrative Relative Energies of Tautomers in Different Solvents

| Tautomer | Gas Phase (kcal/mol) | Water (kcal/mol) |

| This compound | 0.00 (Reference) | 0.00 (Reference) |

| 2-Cyano-5-cyclopropyl-1H-imidazole | ΔE₁ | ΔE₂ |

Note: ΔE represents the energy difference relative to the more stable tautomer. The specific values would be determined through quantum chemical calculations.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient and scalable synthetic routes is crucial for the broader application of 2-Cyano-4-cyclopropyl-1H-imidazole. Current research focuses on one-pot multicomponent reactions, which offer advantages like reduced reaction times, lower costs, and simpler purification processes. researchgate.net The use of green chemistry principles, such as ultrasonic irradiation and eco-friendly catalysts, is also being explored to create more sustainable synthetic methods. mdpi.com

Future efforts will likely concentrate on:

Catalyst Development: The design of novel catalysts, including metal-based and organocatalysts, to improve reaction yields and selectivity. For instance, indium(III) chloride has been shown to be an effective catalyst for the synthesis of substituted imidazoles. core.ac.uk

Flow Chemistry: The application of continuous flow reactors can offer better control over reaction parameters, leading to higher consistency and scalability for industrial production.

Telescoped Synthesis: Developing multi-step syntheses in a single pot without isolating intermediates can significantly enhance efficiency. rsc.org

A comparative analysis of different synthetic approaches highlights the ongoing efforts to optimize the synthesis of substituted imidazoles.

Table 1: Comparison of Synthetic Methodologies for Substituted Imidazoles

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions | One-pot synthesis from simple precursors. | High atom economy, reduced waste, and simplified procedures. | core.ac.uk |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times and often higher yields. | core.ac.uk |

| Ultrasonic Irradiation | Application of ultrasound to enhance reaction rates. | Improved yields, reduced reaction times, and greener approach. | mdpi.com |

| Heterogeneous Catalysis | Use of solid-supported catalysts. | Easy separation and recycling of catalysts. | mdpi.com |

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for optimizing existing methods and designing new ones. Advanced analytical techniques and computational studies are being employed to elucidate these mechanisms. For instance, computational studies have been used to understand the regioselective formation of certain imidazole (B134444) derivatives. nih.gov

Future research will likely involve:

In-situ Reaction Monitoring: Techniques like NMR and IR spectroscopy can provide real-time information about reaction intermediates and pathways. rsc.org

Kinetic Studies: Detailed kinetic analysis can reveal the factors influencing reaction rates and selectivity. rsc.org

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing insights that are difficult to obtain experimentally. acs.org

Expansion of Computational Modeling Applications in Compound Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For imidazole-based compounds, these techniques are used to predict biological activity, design new derivatives with improved properties, and understand drug-receptor interactions. nih.govsciencescholar.us

Key areas for future computational research include:

Structure-Activity Relationship (SAR) Studies: In silico methods can be used to build predictive SAR models, guiding the synthesis of more potent and selective compounds. nih.gov

Molecular Docking: This technique is used to predict the binding mode of a ligand with a biological target, which is crucial for rational drug design. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes, helping to assess their stability and conformational changes. nih.gov

Table 2: Applications of Computational Modeling in Imidazole Research

| Computational Technique | Application | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding affinity and mode of interaction with biological targets. | Identification of key interactions and potential for inhibition. | nih.govrsc.org |

| Molecular Dynamics (MD) Simulations | Assessing the stability and conformational dynamics of protein-ligand complexes. | Understanding the dynamic nature of binding and complex stability. | nih.gov |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity properties. | Early assessment of drug-likeness and potential liabilities. | nih.gov |

| DFT Calculations | Investigating reaction mechanisms and electronic properties. | Elucidation of reaction pathways and molecular reactivity. | acs.org |

Diversification of Research Applications and Target Identification

The imidazole nucleus is a versatile scaffold found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.gov The specific substitutions on the imidazole ring, such as the cyano and cyclopropyl (B3062369) groups in this compound, can significantly influence its biological profile.

Future research will focus on:

Screening for New Biological Activities: Testing the compound against a broader range of biological targets to identify new therapeutic applications.

Target Deconvolution: Identifying the specific enzymes, receptors, or cellular pathways that the compound interacts with to produce its biological effects.

Development of Chemical Probes: Using the compound as a starting point to develop probes for studying biological processes. nih.gov

The diverse biological activities of imidazole derivatives underscore the potential for discovering new applications for this compound. nih.govijpsjournal.com

Development of Next-Generation Imidazole-Based Compounds

The knowledge gained from studying this compound and other substituted imidazoles will fuel the development of next-generation compounds with enhanced efficacy, selectivity, and safety profiles. This involves a rational design approach, combining synthetic chemistry, computational modeling, and biological evaluation. nih.gov

The development of new imidazole derivatives could lead to:

Dual-Acting Agents: Compounds that can modulate multiple targets, potentially offering synergistic therapeutic effects. nih.gov

Targeted Therapies: Designing compounds that specifically interact with a disease-related target, minimizing off-target effects.

Improved Pharmacokinetic Properties: Modifying the structure to enhance absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The continuous exploration of the chemical space around the imidazole scaffold holds great promise for the discovery of novel and impactful molecules for a variety of applications. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 2-Cyano-4-cyclopropyl-1H-imidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of substituted imidazoles like this compound typically involves cyclocondensation reactions. A common approach is the Debus-Radziszewski reaction, which combines α-aminoketones, aldehydes, and ammonium acetate under reflux in acetic acid. For cyano-substituted derivatives, nitrile-containing precursors (e.g., cyanoacetamide) can be used. Optimizing reaction conditions involves:

- Temperature control : Reactions often proceed at 80–100°C to balance yield and side reactions.

- Catalyst selection : Acidic or basic catalysts (e.g., triethylamine or p-toluenesulfonic acid) can enhance cyclization efficiency.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. Example Protocol :

React cyclopropyl aldehyde with cyanoacetamide in ammonium acetate/acetic acid (1:2 ratio).

Reflux at 90°C for 12 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. Yield Optimization Table :

| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclopropyl aldehyde | Acetic acid | NH₄OAc | 90 | 65–70 |

| Cyclopropyl aldehyde | DMF | Triethylamine | 100 | 75–80 |

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer: Characterization requires multi-technique validation:

- X-ray crystallography : For unambiguous confirmation of the cyclopropyl and cyano substituents. Use SHELXL for refinement (e.g., CCDC 1038591 provides a reference for similar imidazole derivatives) .

- NMR spectroscopy :

- ¹H NMR : Look for cyclopropyl protons as multiplets (δ 0.5–1.5 ppm) and imidazole protons as singlets (δ 7.2–7.8 ppm).

- ¹³C NMR : Cyano carbon appears at δ 115–120 ppm.

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Advanced Research Questions

Q. How can the reactivity of the cyano and cyclopropyl groups be exploited for functionalization?

Methodological Answer: The cyano group is amenable to:

- Reduction : Convert to amine using LiAlH₄ (anhydrous THF, 0°C → RT, 6h) .

- Nucleophilic substitution : Replace with thiols (e.g., NaSH in ethanol, 50°C).

The cyclopropyl ring can undergo:

- Ring-opening : Oxidative cleavage with KMnO₄/H₂SO₄ to form dicarboxylic acids.

- Electrophilic substitution : Bromination (NBS, AIBN, CCl₄) at the cyclopropyl C-H bonds.

Case Study :

Functionalizing the cyano group to a primary amine increased solubility for biological assays (yield: 82%, confirmed via FTIR loss of CN stretch at 2240 cm⁻¹) .

Q. What computational methods are suitable for studying the electronic effects of substituents on this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. The cyano group’s electron-withdrawing effect reduces HOMO energy by ~1.2 eV, impacting reactivity .

- Molecular docking : Screen against biological targets (e.g., fungal CYP51 enzymes) using AutoDock Vina. The cyclopropyl group’s steric bulk may hinder binding in certain conformations.

Q. How do structural modifications impact biological activity in imidazole derivatives?

Methodological Answer: Structure-activity relationships (SAR) are assessed via:

- Antimicrobial assays : Compare MIC values against Candida albicans for derivatives with varying substituents.

- Crystallographic data : Correlate substituent orientation (e.g., cyano vs. carboxylate) with target binding (e.g., fungal lanosterol demethylase).

Q. Example Findings :

- Replacing cyano with carboxylate reduced antifungal activity (MIC increased from 2 μg/mL to >64 μg/mL), suggesting electron-withdrawing groups are critical .

Data Contradictions and Resolution

- Synthesis yields : BenchChem (disregarded) reports 90% yields for similar compounds, but peer-reviewed methods (e.g., Mohamed et al.) achieve 65–80%. Prioritize literature with validated protocols .

- Crystallographic refinement : SHELX-derived structures (CCDC 1038591) show minor deviations (<0.01 Å) from DFT models, likely due to crystal packing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.